5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features both an imidazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and lipophilicity, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-(trifluoromethyl)pyridine and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The imidazole is deprotonated by the base, forming an imidazole anion, which then undergoes nucleophilic substitution with 2-chloro-5-(trifluoromethyl)pyridine to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal and anticancer agents.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
5-(1H-imidazol-2-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Trifluoromethyl)pyridine: Lacks the imidazole ring, affecting its biological activity.
5-(1H-imidazol-2-yl)-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness: 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the imidazole and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.
Biological Activity
5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with an imidazole group and a trifluoromethyl moiety. This unique configuration contributes to its biological activity, including interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cellular signaling pathways that regulate cell growth and metabolism .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, notably through the activation of caspase pathways. For instance, it has shown significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer properties, the compound was tested on various cancer cell lines. It demonstrated significant inhibition of tumor growth in xenograft models, supporting its potential as an anticancer agent .
- Inflammatory Diseases : Another study focused on its anti-inflammatory effects in animal models of rheumatoid arthritis. The results showed a marked reduction in inflammatory markers and joint swelling, suggesting therapeutic potential for chronic inflammatory conditions .
- Antiviral Activity : The compound was also evaluated for its antiviral properties against SARS-CoV-2. It exhibited promising results in silico and in vitro, demonstrating effective binding to the viral protease and inhibiting viral replication .
Properties
Molecular Formula |
C9H6F3N3 |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(5-15-7)8-13-3-4-14-8/h1-5H,(H,13,14) |
InChI Key |
BVYFUUWYVRDPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.